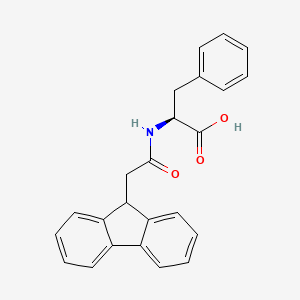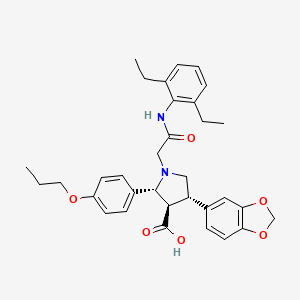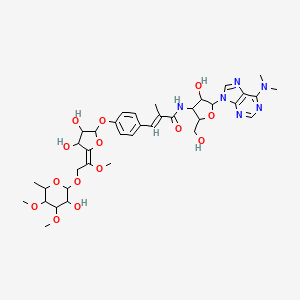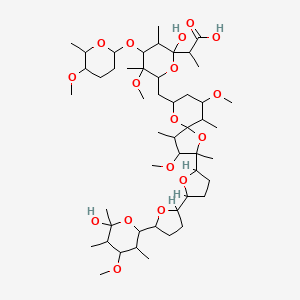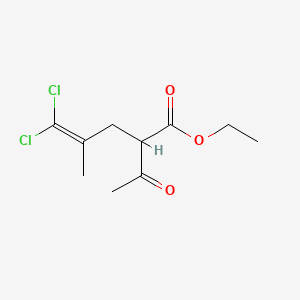
13-Tetradecynoic acid
Übersicht
Beschreibung
13-Tetradecynoic acid is a chemical compound with the CAS Number: 82909-47-5 . It has a molecular weight of 224.34 and its linear formula is C14H24O2 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 13-Tetradecynoic acid enriched with "C at carbons 1,3, or 6 has been described . The label at the carbonyl carbon was introduced by treating l-bromotridecane with KI’CN (90% enriched) to form the "C-labeled nitrile, which upon hydrolysis yielded the desired acid .Molecular Structure Analysis
13-Tetradecynoic acid contains a total of 39 bonds; 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
13-Tetradecynoic acid is a white to yellow solid . It has a molecular weight of 224.34 and its linear formula is C14H24O2 . It is stored at +4C .Wissenschaftliche Forschungsanwendungen
13-Tetradecynoic acid: A Comprehensive Analysis of Scientific Research Applications
Protein Myristoylation Studies: 13-Tetradecynoic acid is used in the study of protein myristoylation, a type of protein modification that occurs at the N-terminal glycine of proteins. This compound helps in labeling proteins for detection and study of their function and structure within cellular processes .
Detection of S-palmitoylation: This fatty acid analog is utilized in click chemistry to detect S-palmitoylation, a post-translational modification of proteins. It serves as a bio-orthogonal probe that can be incorporated into cells to label endogenously acylated proteins .
Research on Mitochondrial Proteins: 13-Tetradecynoic acid has been used in the characterization of protein N-myristoylation on human mitochondrial proteins, which are critical components of various cellular functions, including the mitochondrial intermembrane space bridging (MIB) complex .
Lipid Metabolism Research: As a long-chain fatty acid, 13-Tetradecynoic acid is significant in studies related to lipid metabolism and fatty acid biosynthesis pathways, providing insights into metabolic diseases and potential therapeutic targets .
Cell Signaling and Regulation: This compound plays a role in research focused on cell signaling pathways where fatty acid modifications like myristoylation and palmitoylation are crucial for protein-protein interactions and signal transduction.
Drug Development and Therapeutics: Researchers use 13-Tetradecynoic acid in drug development processes, particularly in the synthesis of compounds that target specific protein modifications, offering pathways for novel therapeutic approaches.
Cancer Research: Modifications like myristoylation are implicated in cancer progression; thus, 13-Tetradecynoic acid aids in cancer research by allowing scientists to study these modifications’ roles in tumor development and metastasis.
Neurological Studies: In neurological research, this fatty acid is used to understand the role of lipid modifications in neurodegenerative diseases, potentially leading to biomarker discovery and new treatment strategies.
Cell Chemical Biology Review EMBL-EBI - 13-tetradecynoic acid (CHEBI:196053) Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection Identification and characterization of protein N-myristoylation - PLOS
Wirkmechanismus
Target of Action
13-Tetradecynoic acid is a long-chain fatty acid . It primarily targets proteins that undergo lipidation, a common co-translational or post-translational modification . This process plays important roles in human physiology and pathology .
Mode of Action
The compound interacts with its targets through a process known as protein palmitoylation . This involves the addition of a fatty acid moiety onto proteins, regulating their trafficking, stability, and activity . Protein palmitoylation occurs on amino acid residues with nucleophilic side chains such as Cys, Ser/Thr, and Lys as well as the amino termini of proteins .
Biochemical Pathways
The affected pathways involve protein acyltransferases and fatty acyl protein thioesterases . These enzymes add and remove the palmitate moiety, respectively . The dynamic cycling between palmitoylated and non-palmitoylated forms of proteins regulates cellular protein functions .
Result of Action
The molecular and cellular effects of 13-Tetradecynoic acid’s action involve changes in protein trafficking, stability, and activity . These changes can have significant impacts on cellular functions and overall physiology .
Eigenschaften
IUPAC Name |
tetradec-13-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXRQLAAJXERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415589 | |
| Record name | 13-Tetradecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Tetradecynoic acid | |
CAS RN |
82909-47-5 | |
| Record name | 13-Tetradecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



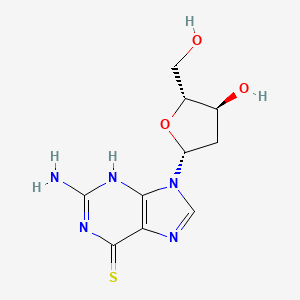


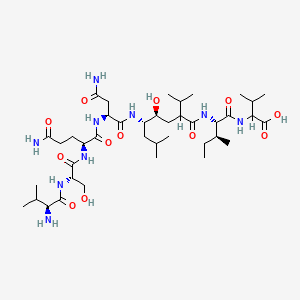
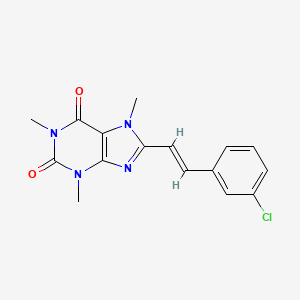

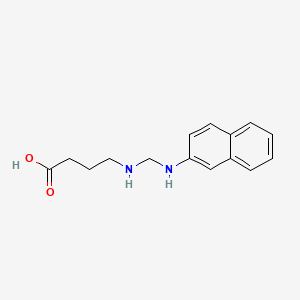
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
